1-Hexanol, 6-(trimethylsilyl)- is an organosilicon compound with the chemical formula CHOSi. It is a colorless liquid characterized by a boiling point of approximately 167°C and a density of around 0.84 g/mL. This compound is primarily utilized as a protecting group in organic synthesis, facilitating the manipulation of hydroxyl groups during various chemical reactions.
1-Hexanol, 6-(trimethylsilyl)- is classified under organosilicon compounds due to its silicon-containing structure. It is commonly referenced in chemical databases such as PubChem, where it is listed with the CAS number 53774-47-3. This compound plays a significant role in organic chemistry, particularly in the synthesis of more complex molecules .
The synthesis of 1-Hexanol, 6-(trimethylsilyl)- typically involves the reaction of 1-bromohexane with trimethylchlorosilane in the presence of an alkali catalyst. The general reaction can be summarized as follows:
This reaction proceeds through nucleophilic substitution, where the bromine atom in 1-bromohexane is replaced by the trimethylsilyl group from trimethylchlorosilane. The use of different bases can influence the yield and purity of the final product.
1-Hexanol, 6-(trimethylsilyl)- participates in several chemical reactions:
Common reagents used in these reactions include palladium catalysts and bases like triethylamine, with solvents often being alcohols or ethers. The products formed depend on specific reaction conditions but frequently include various organosilicon compounds and polymers .
The mechanism of action for 1-Hexanol, 6-(trimethylsilyl)- primarily involves its function as a protecting group in organic synthesis. It reacts with hydroxyl groups to form trialkylsilyl ethers. This reaction effectively protects hydroxyl groups from unwanted side reactions during subsequent steps in synthetic pathways. The general process can be illustrated as follows:
This mechanism allows for selective reactivity in complex organic syntheses .
1-Hexanol, 6-(trimethylsilyl)- exhibits typical behavior of organosilicon compounds, including stability under standard conditions and reactivity towards electrophiles due to the presence of hydroxyl groups. Its ability to act as a protecting group enhances its utility in synthetic applications .
1-Hexanol, 6-(trimethylsilyl)- has diverse applications across various fields:
The versatility of this compound makes it an essential tool for chemists working on complex organic transformations .
Nucleophilic substitution represents the predominant methodology for the efficient installation of the trimethylsilyl group onto the 1-hexanol backbone, specifically targeting the terminal carbon position. The most industrially relevant approach involves the reaction of 1-bromohexane with trimethylchlorosilane under rigorously anhydrous conditions. This transformation necessitates the presence of an alkali catalyst to facilitate the generation of the organometallic nucleophile and is typically conducted in aprotic solvents such as anhydrous tetrahydrofuran (THF) or diethyl ether to prevent premature hydrolysis of the sensitive organosilicon reagents. The reaction proceeds through an SN₂ mechanism wherein the hexyl carbanion, generated in situ by the action of alkali metals (lithium or magnesium), attacks the electrophilic silicon center in trimethylchlorosilane. This results in the displacement of chloride and formation of the silicon-carbon bond at the ω-position of the alkyl chain [1].
Critical to achieving high yields (>75%) is the strict exclusion of moisture and oxygen throughout the reaction sequence, necessitating Schlenk-line techniques or glovebox operations. The reaction exhibits a pronounced temperature sensitivity, with optimal performance observed between 0°C to 25°C. Higher temperatures promote undesirable side reactions, including Wurtz coupling of the alkyl halide precursor or degradation of the organosilane. Reaction completion typically requires 4-8 hours under efficient stirring. Post-reaction, the mixture undergoes aqueous workup to remove alkali metal salts, followed by fractional distillation under reduced pressure to isolate the pure product, which is characterized as a colorless liquid with a boiling point of approximately 167°C and a density near 0.84 g/mL [1] [5].
Table 1: Nucleophilic Substitution Conditions for 6-(Trimethylsilyl)hexan-1-ol Synthesis
Reaction Parameter | Optimal Conditions | Impact on Yield/Purity |
---|---|---|
Alkyl Halide Precursor | 1-Bromohexane | Higher reactivity vs. chloride |
Organosilicon Reagent | Trimethylchlorosilane | Balanced reactivity & cost |
Solvent System | Anhydrous THF or Diethyl Ether | Solubility of organometallics, anhydrous |
Alkali Metal | Lithium turnings or Magnesium powder | Efficient carbanion generation |
Reaction Temperature | 0°C to 25°C | Minimizes side reactions |
Reaction Time | 4-8 hours | Ensures complete conversion |
Atmosphere | Inert (Argon/Nitrogen), anhydrous | Prevents hydrolysis/oxidation |
Alternative nucleophilic pathways involve the direct silylation of 6-hydroxyhexylmagnesium bromide with trimethylchlorosilane. While conceptually straightforward, this method necessitates the preparation of the Grignard reagent from 6-bromohexan-1-ol, requiring protection of the hydroxyl group (typically as a tetrahydropyranyl ether) prior to magnesium insertion to prevent undesired deprotonation or elimination. Subsequent deprotection adds synthetic steps, reducing the overall atom economy and increasing process complexity compared to the direct alkyl bromide route. Nevertheless, this approach can achieve comparable yields (70-78%) and is valuable when functional group incompatibilities arise in complex molecule synthesis [1].
Alkali catalysis offers a complementary route to traditional organometallic approaches for incorporating silicon, particularly advantageous by mitigating pyrophoric hazards associated with alkali metals. This methodology leverages the enhanced nucleophilicity of alkoxides or silanols under basic conditions to facilitate Si-O or Si-C bond formation. A significant alkali-catalyzed route to 6-(trimethylsilyl)hexan-1-ol involves the condensation reaction between 1,6-hexanediol and hexamethyldisilazane (HMDS). This reaction proceeds under mild conditions (typically 60-80°C) catalyzed by trace amounts of alkali metal hydroxides (e.g., NaOH, KOH) or alkali metal alkoxides (e.g., NaOCH₃, KOt-Bu). The base catalyzes the deprotonation of one hydroxyl group of the diol, generating an alkoxide that attacks the silicon center in HMDS. This leads to the cleavage of the Si-N bond and formation of the silyl ether, liberating ammonia [5] [6].
The reaction exhibits excellent regioselectivity for the terminal hydroxyl group due to steric and electronic factors favoring deprotonation and nucleophilic attack at the less hindered primary alcohol. This selectivity allows for the efficient synthesis of the monosilylated product. Key advantages include the mild reaction conditions, the commercial availability and low cost of HMDS, and the benign byproduct (NH₃). Crucially, the reaction requires stoichiometric control to minimize disilylation. A molar ratio of 1,6-hexanediol : HMDS of 1:1.05 is typically employed to maximize mono-substitution yield while limiting the bis-adduct. Reaction times range from 6-12 hours, followed by vacuum distillation to isolate the pure product. Yields generally reach 65-75% under optimized conditions [5] [6].
Another alkali-mediated pathway involves the hydroboration-oxidation sequence of (Z)-1-trimethylsilyl-1-hexene. While not a direct alkali-catalyzed silylation, this route utilizes alkali in the final oxidation step. Initial hydroboration with dichloroborane-dioxane complex at room temperature for 6 hours proceeds with anti-Markovnikov regioselectivity, placing the boron atom predominantly on the terminal carbon (gem-dimetalation). Subsequent treatment of the intermediate borane with alkaline hydrogen peroxide (NaOH/H₂O₂) effects oxidation, replacing the boron with a hydroxyl group. This transformation yields 6-(trimethylsilyl)hexan-1-ol with the silicon already installed on the carbon backbone. This method offers high stereoselectivity derived from the starting (Z)-alkene and provides a route to the target molecule from readily accessible silylated alkyne precursors. Isolated yields after oxidation and purification range from 78% to 88% [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1